molecular formula C10H7F2N3O2 B1430028 Methyl 2-azido-3-(2,3-difluorophenyl)prop-2-enoate CAS No. 1432684-07-5

Methyl 2-azido-3-(2,3-difluorophenyl)prop-2-enoate

Cat. No.: B1430028
CAS No.: 1432684-07-5
M. Wt: 239.18 g/mol
InChI Key: ZCFHCJJCQQTOAW-YVMONPNESA-N
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Description

Methyl 2-azido-3-(2,3-difluorophenyl)prop-2-enoate is a specialized acrylate ester building block designed for advanced organic synthesis and medicinal chemistry research. Its molecular structure incorporates two highly reactive functional groups—an azide and an α,β-unsaturated ester—along with a 2,3-difluorophenyl moiety, making it a valuable synthon for constructing complex nitrogen-containing heterocycles. This compound is primarily used in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to generate triazole derivatives, which are privileged scaffolds in drug discovery . Furthermore, the electron-deficient alkene can participate in cyclopropanation reactions or serve as a Michael acceptor, enabling access to various cyclopropanamine intermediates . The 2,3-difluorophenyl group is a common pharmacophore found in active pharmaceutical ingredients, suggesting its potential application in the synthesis of analogs or development of new therapeutic agents . Researchers can leverage this compound to build diverse libraries of pharmaceutically relevant structures, including those with potential antibacterial or antiviral activities, following synthetic strategies employed for other functionalized heterocycles . This product is intended for research purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

methyl (Z)-2-azido-3-(2,3-difluorophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O2/c1-17-10(16)8(14-15-13)5-6-3-2-4-7(11)9(6)12/h2-5H,1H3/b8-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFHCJJCQQTOAW-YVMONPNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=C(C(=CC=C1)F)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=C(C(=CC=C1)F)F)/N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Methyl 3-(2,3-difluorophenyl)prop-2-enoate

This intermediate is generally prepared by the condensation of 2,3-difluorobenzaldehyde with methyl acetate derivatives or via Wittig or Knoevenagel condensation reactions. The key methods include:

  • Wittig Reaction: Reacting 2,3-difluorobenzaldehyde with a stabilized ylide such as methyl (triphenylphosphoranylidene)acetate under inert atmosphere to afford the α,β-unsaturated ester with the desired difluorophenyl substituent.

  • Knoevenagel Condensation: Condensing 2,3-difluorobenzaldehyde with methyl acetate or its equivalents in the presence of a base (e.g., piperidine or ammonium acetate) to yield the α,β-unsaturated ester.

These methods provide the methyl 3-(2,3-difluorophenyl)prop-2-enoate with good yields, typically ranging from 70% to 90%.

The critical step involves the introduction of the azido group at the α-position of the ester. Several strategies have been reported:

  • Halogenation followed by Azide Substitution: The α-position of the ester is halogenated (commonly brominated) using N-bromosuccinimide or similar reagents to form the α-bromo derivative. This intermediate is then subjected to nucleophilic substitution with sodium azide to replace the halogen with the azido group.

  • Direct Azidation: Employing reagents such as diphenylphosphoryl azide or trimethylsilyl azide under catalytic conditions to directly introduce the azido group at the α-position of the unsaturated ester.

  • Diazo Transfer Reactions: Using sulfonyl azides (e.g., triflyl azide) to transfer the azido group onto the α-position of the ester via enolate intermediates.

The halogenation-azidation sequence is the most commonly used due to its operational simplicity and relatively mild conditions, yielding the target compound in yields of approximately 60-85%.

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Knoevenagel Condensation 2,3-difluorobenzaldehyde, methyl acetate, base 75-85 Mild base, reflux in ethanol or toluene
2 α-Halogenation N-bromosuccinimide (NBS), CCl4 or DCM 70-80 Controlled temperature to avoid side reactions
3 Azide Substitution Sodium azide, DMF or DMSO, room temperature 60-85 Nucleophilic substitution, inert atmosphere preferred
  • Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate the azide substitution step by stabilizing the azide ion and enhancing nucleophilicity.

  • Temperature Control: Maintaining low to ambient temperatures during halogenation avoids overbromination and polymerization of the unsaturated ester.

  • Safety Considerations: Azides are potentially explosive; thus, reactions are conducted under dilute conditions with proper ventilation and temperature control.

  • Purification: The final product is purified by column chromatography or recrystallization from suitable solvents (e.g., ethyl acetate/hexane mixtures).

Method Advantages Disadvantages Typical Yield (%) Reference Notes
Halogenation + Azide Substitution Operational simplicity, good yields Requires two steps, handling of halogenated intermediates 60-85 Widely used in azido ester synthesis
Direct Azidation (Diphenylphosphoryl azide) One-step, avoids halogenation Expensive reagents, sensitive conditions 50-70 Less common due to cost
Diazo Transfer Potentially high regioselectivity Requires sulfonyl azides, safety concerns 55-75 Used in specialized syntheses

The preparation of Methyl 2-azido-3-(2,3-difluorophenyl)prop-2-enoate is most reliably achieved via a two-step process involving α-halogenation of methyl 3-(2,3-difluorophenyl)prop-2-enoate followed by nucleophilic substitution with sodium azide. This method balances yield, operational ease, and safety. Alternative direct azidation methods exist but are less common due to reagent cost and sensitivity. Optimization of solvent, temperature, and purification techniques is critical to achieve high purity and yield.

This synthesis route enables access to this fluorinated azido acrylate, which can serve as a valuable intermediate for further cycloaddition and heterocyclic compound syntheses in medicinal and materials chemistry.

Chemical Reactions Analysis

Methyl 2-azido-3-(2,3-difluorophenyl)prop-2-enoate undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis Overview

The synthesis of methyl 2-azido-3-(2,3-difluorophenyl)prop-2-enoate typically involves the reaction of 2,3-difluorobenzaldehyde with methyl acrylate in the presence of a base, followed by treatment with sodium azide to introduce the azido group. This method ensures high yield and purity of the final product, making it suitable for various applications in research.

Organic Synthesis

This compound serves as a crucial building block in the synthesis of complex organic molecules. Its azido group is particularly useful in click chemistry reactions, such as the Huisgen cycloaddition, which allows for the formation of triazoles with high specificity and efficiency. This property enhances its utility in creating diverse chemical libraries for drug discovery.

Medicinal Chemistry

The compound has shown promise as an intermediate in the development of pharmaceuticals targeting specific molecular pathways involved in diseases such as cancer and inflammation. Its unique difluoro substitution may enhance biological activity by influencing pharmacokinetic properties. Research indicates that modifications to the azido group can significantly impact efficacy against particular targets.

Material Science

In material science, this compound can be used to create advanced materials with tailored properties. The azido group enables functionalization of polymers and other materials, leading to applications in coatings, adhesives, and nanotechnology.

Case Study 1: Synthesis and Evaluation

A recent study synthesized several azido derivatives including this compound and evaluated their biological activities against cancer cell lines. Results indicated that modifications to the azido group could significantly enhance their therapeutic efficacy.

Case Study 2: Application in Drug Development

Research involving this compound has led to the discovery of new therapeutic agents targeting cancer pathways. By conjugating this compound with targeting moieties, researchers achieved enhanced specificity and reduced off-target effects.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Analogues

Methyl 2-azido-3-[2-(trifluoromethyl)phenyl]prop-2-enoate (CAS 1362860-87-4)

This compound () shares the same α-azido-α,β-unsaturated ester backbone but substitutes the 2,3-difluorophenyl group with a 2-(trifluoromethyl)phenyl moiety. Key differences include:

Property Target Compound (2,3-difluorophenyl) Trifluoromethyl Analogue ()
Molecular Formula C₁₁H₈F₂N₃O₂ (hypothetical) C₁₁H₈F₃N₃O₂
Substituent Electronic Effects Electron-withdrawing fluorine atoms enhance electrophilicity of the α,β-unsaturated system. Trifluoromethyl group (-CF₃) introduces stronger electron-withdrawing and hydrophobic effects.
Potential Reactivity Likely undergoes Huisgen cycloaddition (azide-alkyne) and Michael addition. Similar reactivity but altered regioselectivity due to -CF₃ steric/electronic influence.

The trifluoromethyl group increases molecular weight (271.2 g/mol) compared to the target compound (estimated ~253.2 g/mol) and may enhance metabolic stability in pharmaceutical contexts .

Goxalapladib (CAS 412950-27-7)

Goxalapladib () incorporates a 2,3-difluorophenyl ethyl group within a complex 1,8-naphthyridine scaffold. While structurally distinct, the shared 2,3-difluorophenyl moiety highlights the role of fluorine substituents in:

  • Bioactivity : Fluorine atoms improve binding affinity to hydrophobic pockets in target proteins.
  • Metabolic Stability : Reduced oxidative metabolism due to C-F bond strength.
    This underscores the broader pharmaceutical relevance of 2,3-difluorophenyl-containing compounds .

Physicochemical and Crystallographic Considerations

Though crystallographic data for the target compound are absent, –4 emphasize tools like SHELXL and ORTEP-3 for structural validation. Key considerations for analogs include:

  • Hydrogen Bonding : Fluorine atoms may participate in weak C-F···H interactions, influencing crystal packing ().
  • Conformational Analysis : The α,β-unsaturated system likely adopts a planar geometry, with substituents affecting torsional angles .

Biological Activity

Methyl 2-azido-3-(2,3-difluorophenyl)prop-2-enoate is a compound with significant potential in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and applications based on current research findings.

  • Molecular Formula : C10H7F2N3O2
  • Molecular Weight : 239.18 g/mol
  • CAS Number : 1432684-07-5

The biological activity of this compound is largely attributed to its azido group, which can participate in various chemical reactions. The azido group is known for its reactivity in click chemistry , specifically the Huisgen cycloaddition, allowing it to form triazoles with high specificity and efficiency. This property makes it a valuable tool in bioconjugation reactions, where it can label biomolecules for further study.

1. Medicinal Chemistry

The compound serves as an intermediate in the synthesis of pharmaceuticals. Its unique structure allows for modifications that can enhance therapeutic efficacy against various diseases. For instance, its application in drug development has been noted for compounds targeting specific molecular pathways involved in cancer and inflammatory diseases.

3. Antimicrobial Properties

Some related compounds have demonstrated antimicrobial activity, indicating that this compound may also possess similar properties. The presence of the difluorophenyl moiety could enhance this activity by affecting cell membrane integrity or metabolic pathways in microorganisms.

Comparative Analysis with Similar Compounds

Compound NameStructureNotable Activity
Methyl 2-azido-3-(4-methoxyphenyl)prop-2-enoateStructureAntiviral
Methyl 2-azido-3-(3,4-difluorophenyl)prop-2-enoateStructureAntimicrobial

This table highlights the comparative biological activities of similar azido-containing compounds, emphasizing the potential of this compound.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several azido derivatives and evaluated their biological activities. The findings suggested that modifications to the azido group could significantly impact their efficacy against specific targets .
  • Application in Drug Development : Research involving azido compounds has led to the discovery of new therapeutic agents targeting cancer pathways. The ability to conjugate these compounds with targeting moieties enhances their specificity and reduces off-target effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-azido-3-(2,3-difluorophenyl)prop-2-enoate?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving intermediates such as (4aR)-1-[(2,3-difluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylate. For example, coupling reactions with aryl halides (e.g., 4-bromo-2-iodoaniline) under palladium catalysis (e.g., tetrakis(triphenylphosphine)palladium) are employed, followed by azide introduction via nucleophilic substitution . Optimized conditions include inert atmospheres (N₂), polar aprotic solvents (e.g., DMF), and purification via reverse-phase HPLC .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • LCMS (Liquid Chromatography-Mass Spectrometry) : Used to confirm molecular weight (e.g., m/z 411.5 [M+H]+ observed in synthesis intermediates) and monitor reaction progress .
  • HPLC (High-Performance Liquid Chromatography) : Employed for purity assessment (e.g., retention times of 1.03–1.76 minutes under specific gradients like acetonitrile/water with 0.1% formic acid) .
  • Crystallography : SHELX and ORTEP-III are standard tools for resolving crystal structures and validating stereochemistry .

Q. What safety precautions are necessary during handling?

  • Methodological Answer : Use fume hoods for azide-containing reactions due to potential explosivity. Personal protective equipment (gloves, goggles) is mandatory. Avoid exposure to heat or sparks. For spill management, neutralize with dilute hydrogen peroxide and dispose of waste via certified hazardous waste protocols .

Advanced Research Questions

Q. How can low yields in the Staudinger reaction step be addressed during synthesis?

  • Methodological Answer : Low yields often arise from competing side reactions (e.g., hydrolysis of the azide group). Mitigation strategies include:

  • Catalyst Optimization : Use Pd(0) catalysts with bulky ligands (e.g., SPhos) to enhance selectivity .
  • Temperature Control : Maintain reactions at 0–5°C to suppress decomposition .
  • Solvent Screening : Test mixed solvents (e.g., THF:water 4:1) to stabilize intermediates .

Q. How to resolve discrepancies between LCMS and NMR data for structural confirmation?

  • Methodological Answer : Contradictions may arise from isomeric impurities or residual solvents. Steps include:

  • 2D NMR (COSY, NOESY) : Assign proton-proton correlations to confirm regiochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validate exact mass to rule out adducts .
  • X-Ray Diffraction : Resolve ambiguous stereochemistry using SHELXL-refined crystallographic data .

Q. What computational methods assist in predicting crystal packing and hydrogen-bonding networks?

  • Methodological Answer :

  • SHELXD/SHELXE : Solve crystal structures from X-ray data; refine using hydrogen-bond constraints (e.g., O···N distances < 3.0 Å) .
  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bond motifs (e.g., R₂²(8) rings) using Mercury or PLATON .
  • Molecular Dynamics Simulations : Predict packing efficiency with force fields (e.g., AMBER) .

Q. How to design derivatives of this compound to improve metabolic stability?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the azide group with triazoles (via click chemistry) to reduce reactivity .
  • Steric Shielding : Introduce bulky substituents (e.g., tert-butyl) at the 2,3-difluorophenyl moiety to block enzymatic degradation .
  • Prodrug Strategies : Modify the methyl ester to a phosphate ester for enhanced solubility and controlled release .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-azido-3-(2,3-difluorophenyl)prop-2-enoate
Reactant of Route 2
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Methyl 2-azido-3-(2,3-difluorophenyl)prop-2-enoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.